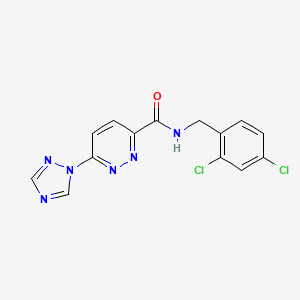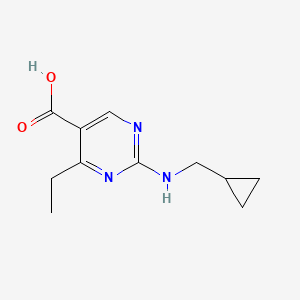![molecular formula C22H19N3O3 B2800537 N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034391-58-5](/img/structure/B2800537.png)
N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . They are a core element in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
1,4-Benzodiazepines can be synthesized through various routes . A common feature in their preparation is the production of N-unsubstituted (NH) β-lactams . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
1,4-Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (−diazepine), normally in 1 and 4 positions .Chemical Reactions Analysis
1,4-Benzodiazepines can undergo various chemical reactions. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .Aplicaciones Científicas De Investigación
Pharmacological Actions of Atypical Antipsychotic Drugs
Clozapine, a dibenzodiazepine class of antipsychotic drug, demonstrates unique pharmacological properties compared to typical antipsychotics like haloperidol and chlorpromazine. Studies indicate clozapine's marked difference in neurochemical, biochemical, electrophysiological, and behavioral paradigms in animals. Clinically, it effectively ameliorates both core and negative symptoms of schizophrenia with a lower propensity for neurological side effects. Its efficacy in treating resistant cases of schizophrenia further highlights its unique position as an atypical antipsychotic drug, though the underlying reasons for its distinct effectiveness remain partially understood (Ashby & Wang, 1996).
Synthetic Approaches for Benzodiazepines and Related Compounds
Research on the synthetic utilities of o-phenylenediamines for creating benzimidazoles, quinoxalines, and benzo[diazepines outlines various methods developed over the years. These compounds, including benzo[diazepines, have been recognized for their significant biological applications. The review emphasizes the importance of these heterocycles in medicinal chemistry, underscoring their potential in drug development and various therapeutic applications (Ibrahim, 2011).
Functional Chemical Groups in CNS Drug Synthesis
A literature search identifies functional chemical groups that could serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Heterocycles containing nitrogen, sulfur, and oxygen atoms are highlighted for their extensive class of organic compounds, suggesting a significant scope for chemical modification and pharmacological exploration. The review suggests that these functional groups are integral in constructing new drug-like molecules with CNS effects, ranging from depression and euphoria to convulsion (Saganuwan, 2017).
Mecanismo De Acción
Target of Action
It is known that benzodiazepines, a class of compounds to which this molecule belongs, primarily targetGABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce relaxation .
Mode of Action
This binding enhances the effect of GABA, a neurotransmitter that inhibits the activity of neurons. The enhanced GABA effect results in increased inhibitory effects on neuronal activity, leading to sedative, anti-anxiety, and muscle relaxant effects .
Biochemical Pathways
Benzodiazepines are known to affect theGABAergic pathway . By enhancing the effect of GABA, these compounds increase inhibitory neurotransmission, which can affect various downstream effects such as mood regulation, anxiety reduction, and muscle relaxation .
Pharmacokinetics
Benzodiazepines are generally well absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its onset and duration of action .
Result of Action
Benzodiazepines typically result in decreased neuronal excitability due to their enhancement of gaba’s inhibitory effects . This can lead to a range of effects at the cellular level, including reduced anxiety, sedation, and muscle relaxation .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-28-16-10-8-15(9-11-16)23-21(26)14-7-12-19-20(13-14)25-22(27)17-5-3-4-6-18(17)24-19/h3-13,24H,2H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBZSAQBSFTTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)
![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800459.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2800461.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)
methanone](/img/structure/B2800464.png)



![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)

